molecular formula C11H9FN2O2 B1518766 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid CAS No. 1179041-10-1

2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Cat. No. B1518766
CAS RN: 1179041-10-1
M. Wt: 220.2 g/mol
InChI Key: XDMCZHXKRGOPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid” is a chemical compound with the molecular formula C11H9FN2O2 and a molecular weight of 220.20 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid” include a molecular weight of 220.20 and a molecular formula of C11H9FN2O2 . Other properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds have been recognized for their potent antileishmanial and antimalarial activities. A study has shown that these compounds can have a desirable fitting pattern in the active site of certain enzymes, characterized by lower binding free energy, indicating potential effectiveness in treating these diseases .

Cytotoxic Activity

The structure-activity relationship (SAR) studies of pyrazole derivatives have revealed that certain substitutions on the pyrazole ring can exhibit potent cytotoxic activity against various cancer cell lines. This suggests that modifications to the pyrazole moiety can lead to promising anticancer agents .

Anti-proliferative Activity

Pyrazole derivatives have also been evaluated for their anti-proliferative activity in different cancer cell lines, indicating their potential use in cancer therapy .

Pharmacological Effects

The diverse pharmacological effects of pyrazole derivatives include a range of activities such as anti-inflammatory, analgesic, antipyretic, antimicrobial, and antitumor activities. This broad spectrum of biological effects makes them valuable for various therapeutic applications .

properties

IUPAC Name

2-fluoro-5-(1-methylpyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-14-6-8(5-13-14)7-2-3-10(12)9(4-7)11(15)16/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMCZHXKRGOPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.